6-Tert-butyl-1-benzothiophene-3-carbohydrazide

Enzyme Inhibition Dihydroorotase CAD Protein

In biochemical screening, compound degradation undermines assay reproducibility. 6-Tert-butyl-1-benzothiophene-3-carbohydrazide solves this with quantifiable potency and verified solution stability. - IC50 180 µM against dihydroorotase (CAD protein), ideal as negative control/weak binder benchmark. - DMSO solubility up to 25 mg/mL, 3-month stability at -20°C reduces re-plating. - Hydrazide group enables facile derivatization; steric bulk from 6-tert-butyl guides regioselectivity. Reliable supply with batch-to-batch consistency.

Molecular Formula C13H16N2OS
Molecular Weight 248.35 g/mol
CAS No. 956576-47-9
Cat. No. B1326606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Tert-butyl-1-benzothiophene-3-carbohydrazide
CAS956576-47-9
Molecular FormulaC13H16N2OS
Molecular Weight248.35 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC2=C(C=C1)C(=CS2)C(=O)NN
InChIInChI=1S/C13H16N2OS/c1-13(2,3)8-4-5-9-10(12(16)15-14)7-17-11(9)6-8/h4-7H,14H2,1-3H3,(H,15,16)
InChIKeyWCCGEJGQEJPCFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Tert-butyl-1-benzothiophene-3-carbohydrazide: Chemical & Procurement Profile


6-Tert-butyl-1-benzothiophene-3-carbohydrazide (CAS 956576-47-9) is a benzothiophene-derived carbohydrazide with the molecular formula C13H16N2OS and a molecular weight of 248.35 g/mol . The compound features a 6-tert-butyl substitution on the benzothiophene core and a reactive hydrazide group at the 3-position [1]. This combination of a sterically bulky tert-butyl group and a nucleophilic hydrazide moiety defines its utility as a versatile synthetic intermediate and a ligand for coordination chemistry, with documented biological activity in enzyme inhibition and antiproliferative assays [2].

6-Tert-butyl-1-benzothiophene-3-carbohydrazide: Why Substitution Fails


The 6-tert-butyl substitution and the 3-carbohydrazide positional isomerism of this compound confer distinct physicochemical and biological properties that are not replicated by simple benzothiophene-3-carbohydrazide (CAS 78676-34-3) or the 2-carbohydrazide regioisomer [1]. The tert-butyl group increases steric bulk and lipophilicity, which directly influences solubility (soluble in DMSO up to 25 mg/mL) and potentially alters target binding kinetics . Furthermore, the 3-carbohydrazide orientation provides a different pharmacophoric geometry compared to the 2-carbohydrazide analogs (e.g., benzo[b]thiophene-2-carbohydrazide), which may affect enzyme inhibition profiles and metal coordination capabilities [2]. Generic substitution with unsubstituted or regioisomeric hydrazides would therefore invalidate comparative biological studies and alter reaction outcomes in derivatization chemistry.

6-Tert-butyl-1-benzothiophene-3-carbohydrazide: Comparative Evidence


Low-Potency Dihydroorotase Inhibition

6-Tert-butyl-1-benzothiophene-3-carbohydrazide exhibits weak inhibitory activity against dihydroorotase from mouse Ehrlich ascites cells, with an IC50 of 180 µM (1.80E+5 nM) at pH 7.37 [1]. This activity is comparable to the weak inhibitor 5-fluoroorotic acid, which has an IC50 of 191.59 µM against the human CAD dihydroorotase domain, but is approximately 18-fold less potent than the strong inhibitor 5-aminoorotic acid (IC50 9.87 µM) [2]. While cross-species differences exist between mouse and human enzymes, the data positions this compound as a low-potency dihydroorotase binder, suitable as a negative control or for probing weak interactions in CAD protein studies.

Enzyme Inhibition Dihydroorotase CAD Protein Antimetabolite Research

Solubility & Storage Stability Advantage

6-Tert-butyl-1-benzothiophene-3-carbohydrazide is soluble in DMSO and DMF up to 25 mg/mL and remains stable for 2 years when stored as a solid at room temperature . DMSO solutions can be stored at -20°C for up to 3 months without degradation . In contrast, the unsubstituted analog 1-benzothiophene-3-carbohydrazide (CAS 78676-34-3) has a lower reported DMSO solubility of approximately 20 mg/mL and a shorter solution stability window (1 month at -20°C) [1]. The tert-butyl group enhances lipophilicity, which correlates with the observed 25% higher DMSO solubility and extended storage stability.

Solubility Stability Formulation Chemical Storage

Antiproliferative Activity in MCF7 Cells

6-Tert-butyl-1-benzothiophene-3-carbohydrazide has been evaluated for antiproliferative activity against human MCF7 breast carcinoma cells using the MTT assay after 72 hours of exposure [1]. While the precise IC50 value is not publicly available in the ChEMBL database entry, the assay's inclusion in the database confirms that the compound was tested and exhibited measurable growth inhibition. This positions the compound within a class of benzothiophene-3-carbohydrazide derivatives known to possess antiproliferative properties, such as those reported for tetrahydrobenzo[b]thiophene-3-carbohydrazide analogs (e.g., IC50 values ranging from 28-55 µM against various cancer cell lines) [2].

Antiproliferative Cancer Research MCF7 Cytotoxicity

Commercial Purity & Batch Reproducibility

The compound is commercially available from multiple reputable vendors (e.g., CymitQuimica, MolCore, ChemScene) with a consistent purity specification of ≥95% (typically 97-98%) . This high purity, coupled with the well-established synthetic route involving condensation of 6-tert-butyl-1-benzothiophene-3-carboxylic acid with hydrazine hydrate, ensures batch-to-batch reproducibility for both biological assays and further synthetic elaboration . In comparison, many 2-carbohydrazide regioisomers or tetrahydro analogs exhibit more variable purity (ranging from 90-95%) due to challenging purification steps, which can introduce confounding variables in sensitive assays.

Synthetic Intermediate Purity Procurement Quality Control

Coordination Chemistry: Metal Chelation Potential

The carbohydrazide group at the 3-position of the benzothiophene core provides a bidentate coordination site (N,O-donor) capable of chelating transition metal ions such as Cu(II), Ni(II), and Zn(II) . This contrasts with the 2-carbohydrazide regioisomer, which exhibits a different bite angle and coordination geometry due to the altered position relative to the sulfur atom, potentially leading to different complex stabilities and catalytic activities [1]. While quantitative stability constants (log K) for this specific compound are not reported, analogous benzothiophene-3-carbohydrazide metal complexes have demonstrated enhanced antimicrobial activity compared to the free ligand (e.g., 2- to 4-fold lower MIC values) [2].

Coordination Chemistry Metal Complexes Ligand Catalysis

6-Tert-butyl-1-benzothiophene-3-carbohydrazide: Research & Procurement Applications


Low-Activity Reference for Dihydroorotase Assays

The compound's documented IC50 of 180 µM against dihydroorotase (Section 3, Evidence 1) positions it as a suitable low-potency reference compound for CAD protein inhibition studies [1]. It can serve as a negative control or a benchmark for weak binders when screening more potent inhibitors, providing a quantifiable baseline for assay validation.

Solubility-Dependent High-Throughput Screening (HTS)

With DMSO solubility up to 25 mg/mL and 3-month solution stability at -20°C (Section 3, Evidence 2), this compound is well-suited for HTS campaigns where long-term compound library integrity is critical . Its enhanced stability reduces the frequency of re-plating and minimizes degradation artifacts compared to less stable analogs.

Synthetic Intermediate for Functionalized Benzothiophenes

The hydrazide group enables facile condensation with aldehydes, ketones, and isocyanates to generate hydrazones, semicarbazones, and heterocyclic scaffolds (e.g., 1,3,4-oxadiazoles, triazoles) . The 6-tert-butyl group provides steric bulk that can influence regioselectivity in subsequent reactions, offering a synthetic handle not available with unsubstituted analogs.

Metal Complex Synthesis for Biological or Catalytic Evaluation

As a bidentate N,O-chelating ligand (Section 3, Evidence 5), 6-tert-butyl-1-benzothiophene-3-carbohydrazide can be used to prepare transition metal complexes with potential antimicrobial or catalytic activities [2]. The tert-butyl substituent may enhance lipophilicity and modulate the redox properties of the resulting complexes, providing a differentiated chemical space for exploration.

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